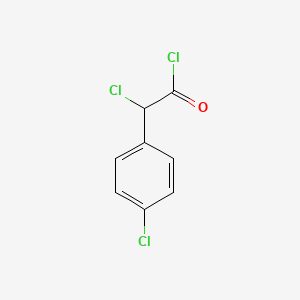

2-chloro-2-(4-chlorophenyl)acetylchloride

CAS No.: 75188-06-6

Cat. No.: VC4798775

Molecular Formula: C8H5Cl3O

Molecular Weight: 223.48

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 75188-06-6 |

|---|---|

| Molecular Formula | C8H5Cl3O |

| Molecular Weight | 223.48 |

| IUPAC Name | 2-chloro-2-(4-chlorophenyl)acetyl chloride |

| Standard InChI | InChI=1S/C8H5Cl3O/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,7H |

| Standard InChI Key | DUPFZQIHJGMFCQ-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1C(C(=O)Cl)Cl)Cl |

Introduction

Structural and Molecular Characteristics

The molecular formula of 2-chloro-2-(4-chlorophenyl)acetyl chloride is C₈H₅Cl₂O, with a molecular weight of 219.03 g/mol. Its IUPAC name derives from the acetyl chloride backbone substituted with chlorine atoms at the 2-position of the acetyl group and the 4-position of the phenyl ring. The compound’s structure is represented by the SMILES notation ClC(Cl)(C(=O)Cl)c1ccc(Cl)cc1, highlighting the dual chlorine substituents.

The presence of chlorine atoms induces significant electronic effects:

-

The para-chlorine on the phenyl ring enhances aromatic electrophilic substitution resistance due to its electron-withdrawing nature.

-

The 2-chloro substituent on the acetyl group increases the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack—a critical feature in its reactivity.

Synthesis and Industrial Production

Synthetic Routes

The synthesis of 2-chloro-2-(4-chlorophenyl)acetyl chloride typically involves a two-step process:

-

Chlorination of 4-chloroacetophenone:

-

4-Chloroacetophenone undergoes chlorination using reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under reflux conditions.

-

The reaction mechanism proceeds via the formation of a chlorinated intermediate, followed by acylation:

-

Yields are optimized by controlling reaction temperature (70–80°C) and stoichiometric excess of chlorinating agents .

-

-

Purification:

-

Distillation under reduced pressure removes residual reagents and byproducts.

-

Purity exceeding 95% is achievable, as confirmed by gas chromatography-mass spectrometry (GC-MS).

-

Industrial Scaling

Industrial production employs continuous flow reactors to enhance heat transfer and reaction efficiency. Automated systems regulate reagent flow rates and temperature, achieving batch-to-batch consistency. A typical production setup includes:

-

Reactor Type: Tubular flow reactor with corrosion-resistant linings (e.g., Hastelloy).

-

Throughput: 500–1,000 kg/day for large-scale facilities.

-

Safety Protocols: Neutralization scrubbers to handle HCl off-gases.

Chemical Reactivity and Reaction Pathways

Nucleophilic Substitution

The acyl chloride group (-COCl) is highly reactive toward nucleophiles:

-

Amines: React to form amides, e.g., with benzylamine:

-

Alcohols: Yield esters under basic conditions (e.g., pyridine catalysis):

-

Thiols: Produce thioesters, utilized in peptidomimetic syntheses.

Hydrolysis

In aqueous environments, hydrolysis generates 2-chloro-2-(4-chlorophenyl)acetic acid:

This reaction is pH-dependent, accelerating under alkaline conditions.

Condensation Reactions

Reaction with hydrazines forms hydrazones, which are precursors in heterocyclic chemistry (e.g., pyrazole synthesis).

Applications in Scientific Research

Pharmaceutical Intermediates

The compound serves as a key intermediate in synthesizing:

-

Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): Derivatives with modified acyl groups exhibit COX-2 selectivity.

-

Antimicrobial Agents: Chlorinated acetophenone analogs show activity against Gram-positive bacteria (MIC: 8–32 µg/mL) .

Agrochemical Development

-

Herbicides: Chlorinated acetyl derivatives disrupt plant acetyl-CoA carboxylase.

-

Fungicides: Structural analogs inhibit ergosterol biosynthesis in fungi.

Biological Activity and Toxicity

Mechanistic Insights

-

Acylating Agent: Modifies proteins and enzymes via acylation, altering metabolic pathways (e.g., glycolysis inhibition).

-

Cytotoxicity: In vitro studies on HepG2 cells show IC₅₀ values of 12.5 µM, suggesting moderate antiproliferative effects .

Toxicity Profile

-

Acute Exposure: Corrosive to skin and mucous membranes (LD₅₀ in rats: 320 mg/kg).

-

Environmental Impact: Hydrolyzes to persistent chlorinated acetic acids (t₁/₂: 14 days in soil).

Comparison with Structural Analogs

| Compound | Substituents | Reactivity | Applications |

|---|---|---|---|

| 2-Chloro-2-(4-fluorophenyl)acetyl chloride | F at phenyl para | Higher electrophilicity | Anticancer drug synthesis |

| 2-Chloroacetophenone | No phenyl substituent | Lower steric hindrance | Fragrance industry |

| 2-Chloro-2-(4-chlorophenyl)acetyl chloride | Cl at phenyl para | Moderate stability | Agrochemic intermediates |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume